2-Acetoxy-4'-isopropylbenzophenone
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Overview
Description
Preparation Methods
The synthesis of 2-Acetoxy-4’-isopropylbenzophenone involves several steps. One common method includes the acetylation of 4’-isopropylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Acetoxy-4’-isopropylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetoxy-4’-isopropylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of plastics, coatings, and printing inks due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-isopropylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to various photochemical reactions. This property makes it useful in applications such as UV-curable coatings and sunscreens .
Comparison with Similar Compounds
2-Acetoxy-4’-isopropylbenzophenone can be compared with other benzophenone derivatives, such as:
Benzophenone-3 (Oxybenzone): Commonly used in sunscreens for its UV-absorbing properties.
Benzophenone-4 (Sulisobenzone): Used in cosmetics and personal care products for UV protection.
Benzophenone-5 (BP-5): Similar to 2-Acetoxy-4’-isopropylbenzophenone, used in various industrial applications.
The uniqueness of 2-Acetoxy-4’-isopropylbenzophenone lies in its specific functional groups, which confer distinct chemical reactivity and applications compared to other benzophenone derivatives.
Properties
IUPAC Name |
[2-(4-propan-2-ylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12(2)14-8-10-15(11-9-14)18(20)16-6-4-5-7-17(16)21-13(3)19/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUBSAYMZBEGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641576 |
Source
|
Record name | 2-[4-(Propan-2-yl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-36-9 |
Source
|
Record name | 2-[4-(Propan-2-yl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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